Product packaging for Isoepitaondiol(Cat. No.:)

Isoepitaondiol

Cat. No.: B1260737
M. Wt: 412.6 g/mol
InChI Key: LRMHPGVONLYGQD-LQAZUCIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoepitaondiol is a meroterpenoid, a hybrid natural product combining a terpenoid skeleton with a non-terpenoid aromatic moiety, isolated from the brown alga Stypopodium flabelliforme . This class of marine-derived compounds has attracted significant research interest due to its diverse and potent biological activities . Marine organisms, particularly algae, are a promising source of novel chemical structures with unique pharmacological properties, and meroterpenoids from brown algae have demonstrated a range of bioactivities including anti-proliferative and neurotoxic effects . In research settings, this compound and its structural analogs have shown compelling anti-proliferative activity against a panel of human cancer cell lines. Studies on related meroditerpenoids from Stypopodium flabelliforme , such as epitaondiol, have demonstrated marked cell proliferation inhibition, with human neuroblastoma (SH-SY5Y) and murine macrophage (RAW.267) cell lines being among the most susceptible . Furthermore, these compounds have exhibited selective toxicity towards specific cancer cell lines over non-cancerous cells, a key requirement for evaluating potential chemotherapeutic agents . The neurotoxicity of meroterpenoid isomers has been confirmed in a mouse neuroblastoma cell line, with an observed LD50 in the low micromolar range, highlighting a specific area of investigative interest . Beyond its anti-proliferative properties, this compound has also been studied for its insecticidal activity . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human, veterinary, or household use . RUO products are essential tools for basic research, pharmaceutical discovery, and the development of new assays and analytical methods in controlled laboratory environments . Researchers are responsible for ensuring compliance with all applicable regulations and for the safe handling and use of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O3 B1260737 Isoepitaondiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,2R,11R,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol

InChI

InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21+,22-,25-,26+,27+/m0/s1

InChI Key

LRMHPGVONLYGQD-LQAZUCIASA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@H]3C2)C)(C)C)O)C)C)O

Canonical SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

Synonyms

isoepitaondiol

Origin of Product

United States

Isolation, Characterization, and Natural Occurrence of Isoepitaondiol

Discovery and Primary Isolation Sources of Isoepitaondiol

The identification of this compound is a result of bioprospecting efforts on marine organisms, which are known to be rich sources of diverse secondary metabolites. bohrium.com

The brown alga Stypopodium flabelliforme is a primary and well-documented source of this compound. researchgate.netnih.gov This seaweed, belonging to the family Dictyotaceae, produces a variety of polycyclic meroditerpenoids, including this compound. researchgate.netnih.gov Research has shown that the chemical profile of S. flabelliforme can vary depending on the geographical location and time of collection, yet this compound remains a consistently isolated metabolite from this species. mdpi.com The initial isolation from this alga, collected at Easter Island, was a significant step in identifying this novel diterpenoid of mixed biogenesis. uchile.cl Further studies on S. flabelliforme have repeatedly confirmed the presence of this compound among other known diterpenoids and chromones. uchile.cl

This compound has also been isolated from another brown alga, Taonia atomaria. mdpi.comresearchgate.netresearchgate.net This species, found in different marine environments than S. flabelliforme, also produces a range of meroditerpenoids. mdpi.comresearchgate.net The investigation of T. atomaria from the Aegean Sea led to the identification of six metabolites, one of which was this compound. researchgate.net Its presence in both S. flabelliforme and T. atomaria highlights the distribution of this compound across different genera within the Dictyotaceae family. researchgate.netmdpi.com

Geographical Distribution and Ecological Context of Source Organisms

The natural habitats of the source organisms for this compound are specific marine environments, each with unique ecological characteristics.

Stypopodium flabelliforme is notably found along the Chilean coast, particularly around Easter Island in the Pacific Ocean. researchgate.netuchile.clnih.govpsu.edu This remote island's marine ecosystem provides a unique environment for the growth of this alga. ieb-chile.cl The collection of S. flabelliforme from this region has been crucial for the isolation and subsequent structural studies of this compound and its derivatives. researchgate.netmdpi.comnih.gov The waters of continental Chile and its islands are recognized as a source of diverse marine organisms, leading to the discovery of numerous secondary metabolites. encyclopedia.pub

Taonia atomaria is widespread in the Mediterranean Sea, with significant populations found in the Aegean Sea. mdpi.comekt.gr Collections from the Greek coasts have been instrumental in studying the chemical makeup of this alga. researchgate.netekt.gr Specifically, specimens from Serifos island in the Central Aegean Sea have been used to isolate various meroditerpenoids, including those related to this compound. openarchives.grresearchgate.net Research on algae from the Aegean has contributed to understanding the chemical diversity within T. atomaria. mdpi.comresearchgate.net

Isolation Methodologies in Academic Research

The extraction and purification of this compound from its natural sources require a series of meticulous laboratory procedures. A general approach involves the initial extraction of the fresh or frozen algal material with an organic solvent, such as dichloromethane. nih.govpsu.edu

Due to the inherent instability of some related compounds, such as phenols and stypotriol (B1260167), which are susceptible to air oxidation, the crude extract is often immediately acetylated using acetic anhydride (B1165640) and pyridine. nih.govpsu.edu This step converts the hydroxyl groups into acetate (B1210297) esters, creating more stable derivatives like this compound diacetate, which facilitates further purification. researchgate.netmdpi.com

The acetylated extract is then subjected to various chromatographic techniques. Flash chromatography on silica (B1680970) gel is a common first step for fractionation, using a gradient of solvents like n-hexane and ethyl acetate. mdpi.compsu.edu Further purification of the resulting fractions is achieved through methods like column chromatography on Sephadex LH-20 or additional silica gel columns. nih.govpsu.edu In some cases, preparative High-Performance Liquid Chromatography (HPLC) is employed to obtain the pure compound. researchgate.net

The structure of the isolated compound is then determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (like COSY, HMQC, and HMBC) techniques, is fundamental for elucidating the complex structure. researchgate.netacs.orgresearchgate.net Mass spectrometry (MS) is also used to confirm the molecular weight and fragmentation pattern. researchgate.net In the case of this compound, detailed NMR studies led to a revision of its initially proposed structure, with the correct relative configuration being confirmed by single-crystal X-ray diffraction. acs.orgresearchgate.netnih.gov

Table 1: Key Research Findings on this compound

Finding Organism(s) Location Key Methodologies Citation(s)
Initial Isolation Stypopodium flabelliforme Easter Island Solvent Extraction, Chromatography uchile.cl
Isolation from Second Genus Taonia atomaria Aegean Sea Column Chromatography, Preparative HPLC, NMR, MS researchgate.net
Structural Revision Stypopodium flabelliforme Easter Island 1D & 2D NMR, Single-Crystal X-ray Diffraction, VCD, DFT Calculations acs.orgresearchgate.net
Acetylation for Stability Stypopodium flabelliforme Easter Island Acetylation (Acetic Anhydride/Pyridine), Chromatography nih.govpsu.edu

Table 2: Chemical Compounds Mentioned

Compound Name
Acetic anhydride
Epitaondiol (B1198550)
Epitaondiol diacetate
This compound
This compound diacetate
Pyridine
Stypotriol

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

The purification of this compound from crude algal extracts relies on a multi-step chromatographic process. This process is essential to separate the compound from a complex mixture of other metabolites.

Gravity column chromatography is a fundamental first step in the separation process. researchgate.net In a typical procedure involving the extract from the brown alga Taonia atomaria, silica gel is used as the stationary phase. researchgate.net The separation is achieved by applying a mobile phase consisting of a gradient of solvents, commonly n-hexane and ethyl acetate (EtOAc), with progressively increasing polarity. researchgate.net This gradient elution allows for the separation of compounds based on their affinity for the stationary phase, yielding several fractions containing semi-purified compounds. researchgate.netresearchgate.net

Following initial separation by column chromatography, fractions containing this compound undergo further purification using High-Performance Liquid Chromatography (HPLC). researchgate.net Preparative HPLC is specifically employed to isolate the pure compound from the enriched fractions. researchgate.netuoa.gr This technique offers higher resolution and efficiency compared to gravity column chromatography. nih.gov HPLC systems equipped with a Diode-Array Detector (DAD) are also used for the metabolic profiling of algal extracts, which helps in identifying and targeting specific compounds like this compound for isolation. nih.gov

Chromatography Stage Technique Stationary Phase Mobile Phase System Purpose Source
Initial Fractionation Gravity Column ChromatographySilica Geln-hexane with increasing volumes of Ethyl Acetate (EtOAc)To separate the crude extract into multiple, less complex fractions. researchgate.net
Fine Purification Preparative HPLCC18 reverse-phase columnSpecific solvent systems (not detailed in sources)To isolate pure this compound from semi-purified fractions. researchgate.netuoa.grnih.gov
Metabolic Profiling HPLC-DADC18 reverse-phase columnGradient of water and MeOH + 10% isopropanolTo analyze the chemical profile of the crude extract and identify target compounds. nih.gov

Extraction Protocols from Marine Biomass

The journey to isolating this compound begins with its extraction from the marine biomass, primarily brown algae. The selection of the extraction solvent and method is critical for efficiently recovering the compound from the cellular matrix of the algae.

A common method involves solvent extraction from the collected algal material. For instance, fresh or wet tissues of the alga Taonia atomaria are soaked in methanol (B129727) at room temperature for an extended period (e.g., 24 hours). researchgate.net The resulting methanolic extracts are then combined and concentrated under vacuum to produce a crude, oily residue which is then subjected to chromatographic separation. researchgate.net

Another documented protocol uses a sequential extraction approach on dried algal material. nih.gov The dry biomass is first extracted with a mixture of methanol and water. nih.gov This initial crude extract is then dried, resuspended in water, and partitioned with a solvent of intermediate polarity, such as butanol (BuOH). This liquid-liquid partitioning step separates compounds based on their solubility, with meroterpenoids like this compound typically concentrating in the butanolic fraction. nih.gov The use of various organic solvents, including chloroform (B151607), hexane, and ethanol, in different combinations is a widespread practice for extracting secondary metabolites from algae. mdpi.commeddiscoveries.org

Algal Source Initial State Extraction Solvent(s) Extraction Method Outcome Source
Taonia atomariaWet tissuesMethanolMaceration/Soaking at room temperature for 24hDark brown oily residue containing a mixture of metabolites. researchgate.net
Brown Algae (unspecified)Dry material1. Methanol/Water (1:1)2. Butanol (for partitioning)1. Solid-liquid extraction2. Liquid-liquid partitioningButanolic and aqueous extracts for further processing. nih.gov
General Algal BiomassDry or WetChloroform, Methanol, Hexane, EthanolSoxhlet, Maceration, etc.Crude extracts containing lipids and other secondary metabolites. meddiscoveries.orglongdom.org

Advanced Spectroscopic and Structural Elucidation of Isoepitaondiol

Stereochemical Determination and Absolute Configuration Assignment

Spectroscopic Methods for Stereochemical Elucidation

The elucidation of the complex stereochemistry of isoepitaondiol necessitated a suite of advanced spectroscopic techniques. A comprehensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra was fundamental to this process. acs.org Techniques such as ¹H NMR, ¹H-¹H Correlation Spectroscopy (COSY), 1D Nuclear Overhauser Effect (NOE), and Nuclear Overhauser Effect Spectroscopy (NOESY) were employed to establish the connectivity and spatial relationships of the atoms within the molecule. acs.org

Specifically, 1D NOE and NOESY experiments were critical in revealing through-space proximities between protons, which provided crucial information about the relative configuration of the stereocenters. acs.org However, these NMR techniques alone were insufficient to determine the absolute configuration of the molecule.

To unambiguously establish the absolute stereochemistry, vibrational circular dichroism (VCD) spectroscopy was utilized. acs.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of this compound diacetate with spectra calculated using quantum chemical methods, the absolute configuration of the molecule could be confidently assigned. acs.orgacs.org

Furthermore, single-crystal X-ray diffraction analysis of this compound diacetate provided definitive confirmation of the relative configuration. acs.orgacs.org This technique maps the electron density in a crystal, allowing for the precise determination of atomic positions and bond lengths, thus creating a three-dimensional model of the molecule.

Reassignment of this compound Structure Based on Updated NMR Data

The updated and more detailed NMR analysis, particularly the NOESY data for this compound diacetate, was incompatible with the initially suggested stereochemistry. acs.org This led to the proposal of a new structure with a trans-anti-trans-anti-cis arrangement for the fused ring system of this compound diacetate. acs.orgnih.gov The relative configuration of this revised structure was subsequently confirmed by single-crystal X-ray diffraction. acs.org

The following tables present the ¹H and ¹³C NMR spectroscopic data for this compound diacetate in C₆D₆, which were instrumental in the structural reassignment.

Table 1: ¹H NMR Data for this compound Diacetate (in C₆D₆)

Proton Chemical Shift (δ) in ppm
H₃-16 0.84
H₃-17 0.91
H₃-18 0.66
H₃-19 0.71
H₃-20 1.01

This table is based on data reported in the literature. acs.org

Table 2: Selected ¹³C NMR Data for this compound Diacetate (in C₆D₆)

Carbon Chemical Shift (δ) in ppm
C-14 Data not specified in search results
C-10 Data not specified in search results

Detailed ¹³C NMR data was not fully available in the provided search results.

Complementary Theoretical and Computational Studies in Structural Elucidation

Theoretical and computational studies played a crucial, complementary role in the definitive structural elucidation of this compound. acs.org Density Functional Theory (DFT) calculations were employed to predict the vibrational circular dichroism (VCD) spectra for possible stereoisomers of this compound diacetate. acs.orgacs.org Specifically, the B3LYP functional with the DGDZVP basis set was used for these calculations. acs.orgnih.gov

By comparing the computationally predicted VCD spectrum with the experimentally measured spectrum, the absolute configuration of the molecule was unequivocally established. acs.org This combination of experimental VCD and theoretical calculations has become a powerful tool for determining the absolute stereochemistry of complex natural products.

In addition to VCD calculations, Gauge-Invariant Atomic Orbital (GIAO) DFT calculations of NMR chemical shifts have been utilized as a valuable tool in assigning the correct structures of related meroditerpenoids. psu.eduuchile.cl This method can help to differentiate between possible isomers by predicting their ¹³C NMR spectra and comparing them to experimental data. psu.eduuchile.cl While not explicitly detailed for the final reassignment of this compound in the provided results, this approach is a standard technique in the structural elucidation of complex natural products. psu.eduuchile.cl The agreement between the experimental data and the calculated parameters for a proposed structure provides strong evidence for its correctness.

Biosynthetic Pathways and Enzymatic Mechanisms of Isoepitaondiol

General Principles of Meroterpenoid Biosynthesis

Meroterpenoids are a class of natural products that have a mixed biosynthetic origin, with part of the molecule derived from the terpenoid pathway and another part from a different pathway, most commonly the polyketide pathway. rsc.orgnih.govscispace.com This combination of building blocks from different metabolic sources contributes to the vast structural diversity and wide range of biological activities observed in this compound class. beilstein-journals.orgrsc.org The term "meroterpenoid" itself signifies this partial terpenoid origin. rsc.orgnih.gov

The defining characteristic of many meroterpenoids is their hybrid structure, which is assembled by combining a polyketide-derived moiety with an isoprenoid (terpene) chain. nih.govresearchgate.net The polyketide portion is synthesized by polyketide synthases (PKS), large multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. mdpi.com The isoprenoid component originates from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.gov The fusion of these two distinct structural types is often catalyzed by prenyltransferases, which attach the isoprenoid chain to the polyketide scaffold. rsc.orgbeilstein-journals.org This initial combination is followed by a series of enzymatic modifications, including cyclizations and oxidations, to yield the final complex architecture. beilstein-journals.orgnih.gov

The mevalonate (MVA) pathway is one of the two fundamental routes for the biosynthesis of the isoprenoid precursors, IPP and DMAPP. pnas.orgoup.com Primarily active in the cytoplasm of eukaryotes, as well as in archaea and some bacteria, this pathway commences with the condensation of three molecules of acetyl-CoA. nih.govnih.govtandfonline.com A key regulatory step is the reduction of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). nih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can then be interconverted to DMAPP by the enzyme IPP isomerase. pnas.orgnih.gov

Table 1: Key Enzymatic Steps of the Mevalonate (MVA) Pathway

StepSubstrateEnzymeProduct
1Acetyl-CoA (x2)Acetoacetyl-CoA thiolaseAcetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthaseHMG-CoA
3HMG-CoAHMG-CoA reductase (HMGR)Mevalonate (MVA)
4MevalonateMevalonate kinaseMevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinaseMevalonate-5-diphosphate
6Mevalonate-5-diphosphateMevalonate diphosphate decarboxylaseIsopentenyl diphosphate (IPP)
7Isopentenyl diphosphate (IPP)IPP isomeraseDimethylallyl diphosphate (DMAPP)

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents an alternative route to IPP and DMAPP. nih.govresearchgate.netnih.gov This pathway is predominantly found in bacteria, plant plastids, and some protozoa. oup.comnih.gov It begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). tandfonline.comannualreviews.org A series of enzymatic reactions, including a key reduction and isomerization step catalyzed by DXP reductoisomerase (DXR), leads to the formation of 2-C-methyl-D-erythritol-4-phosphate (MEP). tandfonline.comannualreviews.org Unlike the MVA pathway, the final step of the MEP pathway can produce both IPP and DMAPP directly. nih.govannualreviews.org

Table 2: Key Enzymatic Steps of the Methylerythritol Phosphate (MEP) Pathway

StepSubstratesEnzymeProduct
1Pyruvate + Glyceraldehyde 3-phosphateDXP synthase (DXS)1-Deoxy-D-xylulose-5-phosphate (DXP)
2DXPDXP reductoisomerase (DXR)2-C-Methyl-D-erythritol-4-phosphate (MEP)
3MEP + CTPCDP-ME synthetase4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
4CDP-MECDP-ME kinase2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
52-Phospho-CDP-MEMEcPP synthase2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP)
6MEcPPHMBPP synthase (IspG)(E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP)
7HMBPPHMBPP reductase (IspH)Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP)

Proposed Biosynthetic Routes for Isoepitaondiol within Meroditerpenoid Class

While the specific biosynthetic pathway for this compound has not been fully elucidated, its classification as a meroditerpenoid suggests a route involving the principles of hybrid biosynthesis. The "diterpenoid" designation implies that the terpene portion is a C20 unit, formed from the condensation of four C5 isoprene units.

A hallmark of terpenoid and meroterpenoid biosynthesis is the formation of complex polycyclic structures from linear precursors through intricate cyclization cascades. nih.govresearchgate.netrsc.org These reactions are typically initiated by the formation of a carbocation, often through the ionization of a diphosphate ester or the protonation of an epoxide. rsc.orgresearchgate.net This initial electrophilic species then triggers a series of intramolecular additions to the double bonds of the isoprenoid chain. nih.gov The resulting cascade of ring closures is often guided by the precise folding of the substrate within the enzyme's active site. rsc.org The cascade terminates when the carbocation is quenched, for example, by deprotonation or the addition of water. These cyclization reactions are remarkable for their ability to generate significant molecular complexity in a single, enzyme-catalyzed transformation. researcher.life

The proposed biosynthesis of this compound likely follows the general sequence established for other fungal meroterpenoids. rsc.orgmdpi.com

Polyketide Core Formation : A polyketide synthase (PKS) would first assemble a specific aromatic core, such as an orsellinic acid derivative, from acetyl-CoA and malonyl-CoA precursors. mdpi.com

Isoprenoid Chain Elongation : Concurrently, the MVA or MEP pathway produces IPP and DMAPP. A geranylgeranyl diphosphate synthase (GGPPS) would then sequentially condense one DMAPP with three molecules of IPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP).

Prenylation : A prenyltransferase enzyme would catalyze the attachment of the GGPP chain to the polyketide core, forming a key linear meroterpenoid intermediate.

Oxidative Modification : The linear precursor would likely undergo epoxidation at a specific double bond on the diterpene chain, catalyzed by an FAD-dependent monooxygenase or a P450 enzyme. This epoxide is a crucial electrophilic trigger for the subsequent cyclization. rsc.org

Cyclization Cascade : A dedicated meroterpenoid cyclase would then protonate the epoxide ring, initiating a complex cyclization cascade of the diterpene tail. beilstein-journals.orgnih.gov The specific folding of the substrate within the cyclase's active site would dictate the stereochemistry and final ring system of the core this compound skeleton.

Tailoring Reactions : Following the key cyclization, a series of tailoring enzymes (e.g., hydroxylases, methyltransferases) would modify the scaffold to produce the final structure of this compound.

This proposed pathway highlights the modular and elegant nature of natural product biosynthesis, where a small set of precursor molecules is elaborated into a vast array of complex structures through the action of specialized enzymes.

Comparative Biosynthetic Analysis with Related Meroditerpenoids (e.g., Taondiol, Epitaondiol)

The biosynthesis of this compound, taondiol, and epitaondiol (B1198550) is thought to commence from the common precursor, 2-geranylgeranyl-6-methylhydroquinone. nih.gov This precursor is formed through the combination of a hydroquinone (B1673460) ring, likely of polyketide origin, and a C20 geranylgeranyl diphosphate (GGPP) isoprenoid chain, a hallmark of meroditerpenoid biosynthesis. The key to the structural diversity among these three compounds lies in the subsequent enzymatic cyclization of the linear geranylgeranyl side chain.

The proposed biosynthetic pathways for these meroditerpenoids diverge in the initial folding of the geranylgeranyl chain, which is orchestrated by specific terpene cyclases. These enzymes create a template that dictates the stereochemical outcome of the subsequent cascade of ring closures.

Biosynthesis of Epitaondiol: The formation of epitaondiol is hypothesized to proceed through a pre-folding of the terpene chain into a chair-boat-chair conformation. researchgate.net This specific conformation facilitates a series of stereocontrolled cyclizations, ultimately leading to the characteristic ring system of epitaondiol.

Biosynthesis of Taondiol and this compound: While the precise folding patterns for taondiol and this compound are less defined, it is proposed that they arise from different cyclization cascades of the same 2-geranylgeranyl-6-methylhydroquinone precursor. nih.gov The distinct stereochemistry of this compound compared to taondiol and epitaondiol suggests the involvement of a unique terpene cyclase that directs the folding of the isoprenoid chain into a different initial conformation, leading to a different set of ring closures.

The isolation of seco-taondiol, a meroterpenoid with an opened D-ring, from Stypopodium flabelliforme provides further insight into the biogenesis of this class of compounds, suggesting a stepwise cyclization process. researchgate.net

The table below summarizes the key comparative features of the proposed biosynthetic pathways for this compound, taondiol, and epitaondiol.

FeatureThis compoundTaondiolEpitaondiol
Common Precursor 2-geranylgeranyl-6-methylhydroquinone2-geranylgeranyl-6-methylhydroquinone2-geranylgeranyl-6-methylhydroquinone
Key Biosynthetic Step Enzymatic CyclizationEnzymatic CyclizationEnzymatic Cyclization
Proposed Folding of Terpene Chain Unique conformation leading to its specific stereochemistryDistinct conformation from epitaondiolChair-boat-chair conformation
Controlling Enzymes Specific Terpene CyclaseSpecific Terpene CyclaseSpecific Terpene Cyclase

Detailed Research Findings:

The exact enzymatic machinery responsible for the biosynthesis of these Stypopodium meroditerpenoids has not yet been fully elucidated. The study of terpene cyclases in marine algae is a challenging field, and the specific enzymes that catalyze the divergent cyclizations of 2-geranylgeranyl-6-methylhydroquinone to form this compound, taondiol, and epitaondiol remain to be identified and characterized.

However, the proposed biosynthetic schemes are supported by the co-occurrence of these and other related meroditerpenoids in Stypopodium species. The structural relationships among these compounds strongly suggest a common biosynthetic origin and a diversification strategy based on stereochemically distinct cyclization pathways. Further research, including genome mining of Stypopodium species and heterologous expression of candidate terpene cyclase genes, will be necessary to definitively unravel the enzymatic mechanisms governing the formation of these complex and biologically active marine natural products.

Investigations into the Biological Activities and Molecular Mechanisms of Isoepitaondiol

Radical Scavenging Activity (RSA) of Isoepitaondiol

This compound, a metabolite isolated from brown algae such as Taonia atomaria, has demonstrated notable radical scavenging properties. researchgate.netnih.gov The antioxidant potential of this compound is a key area of interest in understanding its biological significance.

In Vitro Assays for Antioxidant Potential

The antioxidant capacity of this compound has been evaluated using various in vitro assays. Notably, its activity has been assessed through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and chemiluminescence (CL) tests. researchgate.net These assays are standard methods for determining the ability of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage. In studies on extracts from the brown alga Taonia atomaria, this compound was identified as one of the metabolites responsible for the observed marked radical-scavenging potential. researchgate.net

Interactive Data Table: In Vitro Antioxidant Assays for Compounds from Taonia atomaria

CompoundDPPH AssayChemiluminescence (CL) Assay
This compound ActiveMarked RSA
TaondiolActiveMarked RSA

Note: This table indicates the reported activity of this compound in these assays based on studies of algal extracts.

Comparative Radical Scavenging Efficacy

Emerging research has highlighted the potent radical scavenging capabilities of this compound, with some studies indicating that its activity is even more powerful than that of ascorbic acid (Vitamin C), a well-known antioxidant standard. nih.gov This superior efficacy suggests that this compound may be a highly effective agent in combating oxidative stress. Further quantitative comparative studies are warranted to establish the precise differential in antioxidant potency between this compound and other standard antioxidants.

Mechanistic Insights into Antioxidant Action

The precise mechanisms through which this compound exerts its antioxidant effects are still under investigation. However, as a meroterpenoid, its antioxidant activity is likely attributed to its chemical structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals. This action interrupts the chain reactions of oxidation, thereby preventing damage to vital cellular components such as lipids, proteins, and DNA. The presence of hydroxyl groups on the aromatic ring of meroterpenoids is often crucial for their antioxidant capacity. These groups can readily donate a hydrogen atom to a radical, and the resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Gastroprotective Activity of this compound

Beyond its antioxidant properties, this compound has demonstrated significant gastroprotective effects, suggesting its potential as a therapeutic agent for gastric ulcers and related conditions.

In Vivo Studies on Gastric Lesion Inhibition (e.g., mice models)

The gastroprotective potential of this compound has been substantiated in preclinical studies using animal models. In a notable study involving a mouse model of ethanol/HCl-induced gastric lesions, oral administration of this compound at a dose of 40 mg/kg resulted in a significant 78% inhibition of the formation of gastric mucosal lesions. scielo.bracs.org This level of protection highlights the potent cytoprotective effects of the compound on the gastric mucosa.

Interactive Data Table: Gastroprotective Effect of Meroterpenoids in Mice

CompoundDose (mg/kg)Gastric Lesion Inhibition (%)
This compound 4078%
Stypodiol4069%
Epitaondiol (B1198550)Not specifiedActive
SargaolNot specifiedActive

Exploration of Mechanistic Pathways Involved (e.g., prostaglandins, sulfhydryl groups, nitric oxide modulation)

While direct mechanistic studies on this compound's gastroprotective action are limited, research on the closely related and structurally similar compound, epitaondiol, provides valuable insights. The gastroprotective effect of epitaondiol has been shown to be mediated by several key pathways:

Prostaglandins: The protective effect of epitaondiol was significantly reversed by pretreatment with indomethacin, a non-steroidal anti-inflammatory drug that inhibits prostaglandin (B15479496) synthesis. This suggests that the gastroprotective action is, at least in part, dependent on the production of endogenous prostaglandins, which are crucial for maintaining mucosal integrity and blood flow.

Sulfhydryl Groups: Pretreatment with N-ethylmaleimide, a blocker of sulfhydryl groups, also attenuated the gastroprotective effect of epitaondiol. This indicates the involvement of endogenous sulfhydryl-containing compounds, such as glutathione, which play a vital role in cellular antioxidant defense and detoxification.

Nitric Oxide (NO) Modulation: The gastroprotective activity of epitaondiol was also reversed by pretreatment with N-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. This finding points to the role of nitric oxide in mediating the protective effects, likely through its functions in regulating mucosal blood flow and modulating inflammatory responses.

Given the structural similarity between this compound and epitaondiol, it is highly probable that this compound shares these mechanistic pathways in exerting its gastroprotective effects.

Related Biological Activities of Meroterpenoids from this compound Source Organisms

The brown alga Stypopodium flabelliforme is a rich source of various meroterpenoids, including this compound, epitaondiol, stypotriol (B1260167), and stypodiol. nih.gov These compounds have demonstrated a spectrum of biological activities in preclinical studies.

Meroterpenoids from Stypopodium flabelliforme have shown notable anti-inflammatory potential. Specifically, epitaondiol and stypotriol triacetate have been identified as having marked anti-inflammatory effects. nih.gov Their mechanism of action is linked to the reduction of eicosanoid secretion and the modulation of the cyclooxygenase (COX) pathway. nih.govmdpi.com

In an in vitro setting using isolated human neutrophils, epitaondiol was found to inhibit the production of leukotriene B4 (LTB4) and thromboxane (B8750289) B2 (TXB2), which are key mediators of inflammation. mdpi.com Furthermore, in an in vivo model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema, epitaondiol demonstrated significant anti-inflammatory activity. mdpi.com This suggests that meroterpenoids from this alga can effectively target inflammatory pathways both at the cellular level and in a living organism.

A significant body of research has focused on the anti-proliferative effects of meroterpenoids from Stypopodium flabelliforme against various cancer cell lines. nih.govnih.gov A study evaluating six such compounds—epitaondiol, epitaondiol diacetate, epitaondiol monoacetate, stypotriol triacetate, 14-ketostypodiol diacetate, and stypodiol—demonstrated their ability to inhibit the proliferation of a panel of human and non-human cancer cell lines. nih.govnih.gov The tested cell lines included human colon adenocarcinoma (Caco-2), human neuroblastoma (SH-SY5Y), rat basophilic leukemia (RBL-2H3), and murine macrophages (RAW.267), as well as a non-cancer Chinese hamster fibroblast cell line (V79). nih.govnih.gov

The study revealed that the human neuroblastoma cell line, SH-SY5Y, was particularly susceptible to these meroterpenoids. nih.gov Epitaondiol and stypotriol triacetate were the most potent compounds against this cell line, with IC50 values of 12.2 µM and 14 µM, respectively. nih.gov The following table summarizes the anti-proliferative activity of these compounds on the SH-SY5Y cell line.

CompoundCell LineEffectIC50 Value (µM)
EpitaondiolSH-SY5YInhibition of cell proliferation12.2
Stypotriol triacetateSH-SY5YInhibition of cell proliferation14.0
Epitaondiol diacetateSH-SY5YInhibition of cell proliferation> 50
Epitaondiol monoacetateSH-SY5YInhibition of cell proliferation> 50
14-ketostypodiol diacetateSH-SY5YInhibition of cell proliferation> 50
StypodiolSH-SY5YInhibition of cell proliferation> 50

In addition to their anti-inflammatory and anti-proliferative properties, certain meroterpenoids from Stypopodium flabelliforme have been reported to possess insecticidal activity. nih.gov Specifically, stypotriol, epitaondiol, and their derivatives have been identified as having the ability to act against insects, highlighting the broad spectrum of bioactivity within this class of compounds. researchgate.net

Putative Biological Targets and Pathway Modulations

To understand the molecular basis of the observed biological activities, researchers have employed computational and experimental methods to identify potential protein targets and modulated pathways.

In silico molecular docking studies have been conducted to predict the interactions between meroterpenoids from Stypopodium flabelliforme and key protein targets. One such study investigated the binding of nine meroterpenoids, including this compound, to the Forkhead box protein O1 (FOXO1), a transcription factor involved in various cellular processes, including metabolism and apoptosis. researchgate.net

The docking analysis revealed that several of these compounds could potentially interact with and inhibit FOXO1. researchgate.net Flabellinol and Atomarianone-A exhibited the highest binding scores of -8.41 kcal/mol and -8.15 kcal/mol, respectively. researchgate.netresearchgate.net The predicted interactions for Flabellinol involved hydrogen bonds with serine residues (SER205 and SER215) and electrostatic interactions with several other amino acids within the FOXO1 binding pocket. researchgate.net The binding scores for all nine compounds are presented in the table below.

CompoundBinding Score (kcal/mol)
Flabellinol-8.41
Atomarianone-A-8.15
Stypotriol-7.92
Taondiol-7.85
Stypodiol-7.64
This compound-7.53
Stypoldione-7.41
Flabellinone-7.28
Stypoquinonic acid-7.15

These computational predictions suggest that FOXO1 may be a potential molecular target for the meroterpenoids from Stypopodium flabelliforme, providing a plausible mechanism for their observed biological effects. researchgate.net

Experimental studies have provided evidence for the direct inhibition of key enzymes by meroterpenoids from Stypopodium flabelliforme. As part of their anti-inflammatory mechanism, epitaondiol and stypotriol triacetate have been shown to inhibit phospholipase A2 (PLA2). nih.govmdpi.com PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to various pro-inflammatory eicosanoids. nih.govnih.gov The inhibition of PLA2 by these meroterpenoids provides a direct molecular mechanism for their observed anti-inflammatory properties. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Analog Design for Isoepitaondiol Derivatives

Methodological Frameworks for SAR Studies

The investigation into the SAR of Isoepitaondiol derivatives employs a combination of synthetic chemistry to create analogs and biological screening to evaluate their activity.

Synthesis of Chemical Analogs and Derivatives

The foundation of any SAR study is the availability of a series of related compounds, or analogs, that can be tested. While specific studies detailing a comprehensive, diversity-oriented synthesis of this compound analogs are not extensively documented, standard chemical modification techniques are applicable. For analytical purposes, known meroterpenoids from the seaweed Stypopodium flabelliforme, including this compound, have been isolated as their acetylated derivatives. researchgate.net The process of creating a chemical library for a full SAR study would involve targeted modifications at various sites on the this compound scaffold. This could include:

Modification of Hydroxyl Groups: Esterification or etherification of the phenolic hydroxyl groups to probe their role in hydrogen bonding and antioxidant activity.

Alterations to the Polycyclic Core: Stereochemical modifications or the introduction of new substituents onto the fused ring system to assess the importance of the compound's three-dimensional shape.

Side Chain Variations: Changes to the terpenoid-derived side chain to understand its contribution to lipophilicity and interaction with biological targets.

High-Throughput Biological Screening in SAR Elucidation

High-Throughput Screening (HTS) is an automated method that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. nih.gov This technique is essential for efficiently analyzing a library of newly synthesized this compound analogs. In the context of SAR, HTS enables researchers to quickly identify "hit" compounds that show significant activity, which can then be prioritized for further study. eurekaselect.commdpi.com The process involves miniaturized assays in multi-well plates, where the activity of each analog against a specific target (e.g., an enzyme, receptor, or cell line) is measured. eurekaselect.com This methodology provides the large datasets necessary to draw meaningful correlations between structural changes and their effects on biological function.

Identification of Key Structural Determinants for Biological Activity

Research has identified gastroprotection as a significant biological activity of this compound. The structural features responsible for this effect, as well as for potential antioxidant activity, are key areas of investigation.

Influence of Functional Groups on Radical Scavenging Activity

Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. frontiersin.org The radical scavenging activity of phenols is highly dependent on their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. frontiersin.orgresearchgate.net These groups can donate a hydrogen atom to neutralize a free radical, a process favored by structural features that stabilize the resulting antioxidant radical. researchgate.net

While direct studies quantifying the radical scavenging activity of this compound and its analogs are not detailed in the available literature, its structure as a prenylated hydroquinone (B1673460) derivative suggests potential antioxidant capacity. Key structural features that would theoretically influence this activity include:

The Phenolic Hydroxyl Groups: These are the primary sites for hydrogen atom donation to radicals.

The Terpenoid Side Chain: This chain affects the compound's lipophilicity, which can influence its ability to act within cellular membranes to protect against lipid peroxidation.

Structural Features Governing Gastroprotective Efficacy

This compound, isolated from the seaweed Stypopodium flabelliforme, has demonstrated notable gastroprotective activity in HCl/Ethanol-induced gastric lesion models in mice. researchgate.net This activity is shared by other related meroditerpenoids isolated from the same source, such as Epitaondiol (B1198550), Sargaol, and Stypodiol, indicating that the core meroditerpenoid scaffold is a key structural determinant for this effect. researchgate.netresearchgate.netnih.gov

Mechanistic studies on the closely related stereoisomer, Epitaondiol, suggest that its gastroprotective action involves the participation of prostaglandins, endogenous sulfhydryl groups, and nitric oxide. researchgate.net This implies that the structural features of these compounds likely interact with these mucosal defense pathways. The critical structural elements for this efficacy are believed to be the hydroquinone ring and the specific stereochemistry of the polycyclic system, which together define the molecule's interaction with biological targets involved in gastric mucosal protection.

The table below summarizes the reported gastroprotective effects of this compound and related compounds.

CompoundSource OrganismBiological Activity
This compound Stypopodium flabelliformeGastroprotective
Epitaondiol Stypopodium flabelliformeGastroprotective
Sargaol Stypopodium flabelliformeGastroprotective
Stypodiol Stypopodium flabelliformeGastroprotective
Data sourced from Marine Drugs (2015). researchgate.net

Computational Approaches in SAR Analysis

Modern drug discovery often employs computational methods to rationalize SAR and guide the design of new analogs. nih.gov These in silico techniques build predictive models based on the structures and known activities of a series of compounds. While specific computational SAR analyses for this compound have not been reported, several approaches would be applicable:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies develop mathematical models that correlate physicochemical properties or 3D fields (steric, electrostatic) of molecules with their biological activity. nih.gov Such a model for this compound analogs could predict the gastroprotective activity of newly designed compounds before their synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov If the target responsible for this compound's gastroprotective effect were known, docking could be used to explain how different structural modifications enhance or reduce binding affinity.

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological effect.

These computational tools can significantly accelerate the drug development process by prioritizing the synthesis of the most promising analogs, thereby saving time and resources.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (like this compound) to the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity. Without identified biological targets and experimental data for this compound, performing and reporting on molecular docking studies is not possible.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a statistical method that relates the quantitative chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. wikipedia.orgnih.gov The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As no such dataset for this compound derivatives is available in the public domain, a QSAR analysis cannot be conducted.

Rational Design Strategies for Novel this compound Analogs

Rational drug design aims to develop new therapeutic agents based on a known biological target. nih.govmdpi.com This process often involves using information from SAR studies, molecular docking, and QSAR models to guide the design of novel analogs with improved properties. The absence of this foundational data for this compound means that any discussion of rational design strategies would be purely speculative and would not adhere to the required scientific accuracy and focus on the specific compound.

Advanced Analytical Techniques for Characterization and Quantification of Isoepitaondiol in Research

Chromatographic Methods for Isolation, Purification, and Analysis

Chromatography is an indispensable technique for separating Isoepitaondiol from the myriad of other metabolites present in algal extracts. tandfonline.com The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis, purification, and purity assessment of this compound. nih.gov Given the compound's relatively high molecular weight and polarity, reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a non-polar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

The purity of meroditerpenoids isolated from Stypopodium flabelliforme has been successfully verified using HPLC, often coupled with a Diode Array Detector (DAD) for spectral analysis. nih.gov For instance, the purity of related compounds has been confirmed using a C18 column with acetonitrile (B52724) as the mobile phase. nih.gov This setup allows for both qualitative detection and quantitative analysis, as the detector's response is proportional to the concentration of the compound.

Table 1: Representative HPLC Parameters for Analysis of Meroditerpenoids like this compound.
ParameterDescriptionTypical Value/Condition
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)-
Stationary Phase (Column) Octadecylsilyl (C18) silica (B1680970) gel is commonly used due to its hydrophobicity, which is ideal for separating meroditerpenoids.e.g., Spherisorb ODS2 (C18), 5 µm particle size nih.gov
Mobile Phase A mixture of water and an organic solvent, often run in a gradient or isocratic mode to achieve optimal separation.Acetonitrile or Methanol (B129727)/Water mixtures nih.gov
Flow Rate The speed at which the mobile phase passes through the column, optimized for resolution and analysis time.0.8 - 1.2 mL/min nih.gov
Detection UV-Vis or Diode Array Detector (DAD) is used for quantification by measuring absorbance at a specific wavelength.280-305 nm for related compounds nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. libretexts.org Direct analysis of this compound by GC is generally not feasible due to its low volatility and thermal lability. However, GC can be employed following a chemical derivatization step. Derivatization, for example through silylation, converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, making the compound amenable to GC analysis. researchgate.net

While direct GC analysis of this compound is uncommon, GC is frequently used to analyze the profile of more volatile compounds, such as smaller terpenoids and fatty acid derivatives, present in the same algal extracts. nih.govnih.gov This provides a broader chemical context of the source organism.

Hyphenated Techniques for Comprehensive Molecular Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power, providing both separation and structural identification in a single analysis.

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of mass spectrometry. tamuc.edu For this compound, this would require prior derivatization to increase volatility. Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint. tamuc.edulibretexts.org This fragmentation pattern can be compared against spectral libraries or interpreted to elucidate the structure of the analyte. GC-MS is a highly effective method for identifying and quantifying trace components in complex environmental and biological samples. mdpi.com

Table 2: Principles of GC-MS for the Analysis of Derivatized this compound.
StepProcessInformation Gained
1. Derivatization Chemical modification (e.g., silylation) to increase the volatility of this compound.Makes the compound suitable for GC analysis.
2. GC Separation The derivatized compound is volatilized and separated from other components in a heated column based on its boiling point and interaction with the stationary phase.Retention time, which aids in identification and purity assessment.
3. Ionization The separated compound is bombarded with electrons (Electron Ionization - EI) in the MS source, forming a molecular ion and various fragments.Molecular weight (from the molecular ion) and structural fragments.
4. Mass Analysis Ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.A unique mass spectrum (fragmentation pattern). libretexts.org
5. Identification The resulting mass spectrum is compared to known databases or analyzed to confirm the structure of the compound.Positive identification of the analyte.

HPLC-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an exceptionally powerful technique for the analysis of non-volatile compounds like this compound, as it does not require derivatization. mdpi.com The HPLC system separates the components of the extract, which are then introduced into the mass spectrometer. researchgate.net The use of tandem mass spectrometry (MS/MS) provides an even greater level of structural detail. researchgate.net In HPLC-MS/MS, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragments are analyzed. This process, known as collision-induced dissociation, provides a unique fragmentation pattern that is highly specific to the compound's structure, allowing for definitive identification even in complex mixtures and differentiation from closely related isomers. dntb.gov.ua

Spectroscopic Methods for Quantitative Analysis and Purity Assessment

Spectroscopic methods are crucial for both the structural elucidation and the quantitative analysis of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule.

The structural reassignment of this compound was accomplished through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) studies. researchgate.net While NMR is primarily a tool for determining molecular structure, it can also be used for quantitative purposes (qNMR). Spectroscopic data, particularly from ¹H and ¹³C NMR, provide the definitive characterization of the molecule. The confirmed chemical shifts for the acetylated form, this compound diacetate, are a key reference for its identification. researchgate.net Furthermore, advanced techniques such as Vibrational Circular Dichroism (VCD) have been instrumental in establishing the absolute configuration of the molecule. researchgate.net When coupled with HPLC, UV-Vis spectroscopy serves as a robust method for quantification, based on the principle that the absorbance of light is proportional to the concentration of the compound in the solution. nih.gov

Table 3: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound Diacetate. researchgate.net
Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1'137.9-
2'123.56.54 (s)
3'147.8-
4'145.6-
5'126.9-
6'128.4-
131.92.25 (m), 1.35 (m)
273.14.85 (dd, 11.0, 4.5)
377.24.71 (d, 3.0)
445.91.95 (m)

Method Development and Validation for Analytical Research Applications

The robust characterization and accurate quantification of this compound in complex matrices, such as crude algal extracts or biological samples, necessitate the development and validation of sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) have emerged as the premier techniques for the analysis of non-volatile, thermally labile diterpenoids like this compound. researchgate.netlongdom.org Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the compound. longdom.org

Method development for this compound analysis is a systematic process aimed at creating a reliable procedure for its identification and quantification. mdpi.com This process typically involves selecting the appropriate analytical technique and optimizing instrumental conditions to ensure consistent and accurate results. mdpi.com For HPLC or UHPLC-based methods, key development steps include the selection of a suitable stationary phase (e.g., a C18 reversed-phase column), optimization of the mobile phase composition to achieve adequate separation from other matrix components, and fine-tuning of the mass spectrometer parameters for optimal ionization and detection of the target analyte. cmfri.org.innih.gov

Once a method is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose. mdpi.com Validation is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and assesses several key performance characteristics. mdpi-res.com

Key Validation Parameters:

Specificity/Selectivity: This ensures that the analytical signal is unequivocally attributable to this compound, without interference from other compounds in the sample matrix.

Linearity: The method's ability to produce results that are directly proportional to the concentration of this compound within a given range is assessed. This is typically evaluated by analyzing a series of standard solutions of known concentrations and determining the correlation coefficient (R²) of the resulting calibration curve.

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of pure this compound is added to a blank matrix and the percentage of the analyte recovered by the method is calculated.

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably quantified with an acceptable level of precision and accuracy.

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Detailed Research Findings

Research on the metabolome of brown algae, such as Taonia atomaria and Stypopodium flabelliforme, has led to the development of sophisticated analytical workflows for the characterization of their chemical constituents, including this compound. researchgate.net One such approach integrates classical phytochemical isolation with UHPLC-ESI-MS/MS-based molecular networking. researchgate.net In these studies, crude extracts are first fractionated, and the primary chemical constituents are fully characterized using spectroscopic methods like 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to serve as standards. researchgate.net

Subsequent analysis of the fractions by UHPLC-MS/MS allows for the creation of molecular networks, which help in the annotation of a wider range of metabolites based on the similarity of their fragmentation patterns. researchgate.net For the quantitative analysis of specific compounds like this compound, a targeted UHPLC-ESI-MS/MS method is typically developed and validated.

While a specific, comprehensive validation report solely for this compound is not widely published, the typical performance characteristics for a validated UHPLC-MS/MS method for the quantification of a diterpenoid like this compound in a complex matrix would resemble the data presented in the following tables. These tables are representative of the expected outcomes for a method deemed suitable for research applications.

Table 1: Representative Chromatographic and Mass Spectrometric Parameters for this compound Analysis

ParameterValue/Condition
Chromatography System UHPLC
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) Specific fragment ions for quantification

Table 2: Illustrative Method Validation Data for the Quantification of this compound

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.990.998
Range (µg/mL) -0.1 - 10
Accuracy (% Recovery) 80 - 120%98.5% - 101.2%
Precision (RSD)
- Repeatability (Intra-day)≤ 15%< 5%
- Intermediate Precision (Inter-day)≤ 15%< 8%
Limit of Detection (LOD) (µg/mL) -0.03
Limit of Quantification (LOQ) (µg/mL) -0.1
Robustness No significant impact on resultsPassed

These tables illustrate the level of detail and the performance expectations for a validated analytical method for this compound. The development and validation of such methods are critical for ensuring the reliability and accuracy of research findings related to this compound.

Computational Chemistry and Molecular Modeling Applications in Isoepitaondiol Research

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations

Quantum and molecular mechanics are foundational computational methods that allow for the detailed study of molecular systems. QM methods, based on the principles of quantum physics, provide accurate descriptions of electronic structure and reactivity, while MM methods use classical physics to model the conformational landscape of larger molecules.

The precise structure of isoepitaondiol was a subject of investigation that was ultimately resolved through the synergy of spectroscopic analysis and computational chemistry. Initial structural assignments based on Nuclear Magnetic Resonance (NMR) data were questioned, leading to a re-evaluation. acs.orgmdpi.com

A combination of extensive 1D and 2D NMR studies with quantum mechanical calculations led to the revised structure of this compound. mdpi.com Specifically, Density Functional Theory (DFT) calculations, using the B3LYP functional and the DGDZVP basis set, were employed in conjunction with vibrational circular dichroism (VCD). acs.orgresearchgate.net This approach allowed for the unambiguous assignment of the absolute configuration of this compound diacetate by comparing the experimental VCD spectrum with the theoretically calculated spectrum. acs.orgresearchgate.netresearchgate.net The agreement between the experimental and computed spectra confirmed the revised trans-anti-trans-anti-cis stereochemical arrangement, which was further corroborated by single-crystal X-ray diffraction. acs.orgresearchgate.net

Furthermore, methods like the Gauge-Invariant Atomic Orbital (GIAO)/DFT approach have proven valuable for calculating NMR chemical shifts for complex natural products. uchile.cl This technique, often using functionals like B3LYP and mPW1PW91 with a 6-31G(d) basis set, aids in the correct assignment of NMR signals and the elucidation of molecular structures, as demonstrated in studies of related meroditerpenoids from Stypopodium flabelliforme. uchile.cl Such methods are critical for predicting reactivity, as the electronic distribution influences how the molecule interacts with other chemical species. idosr.org

Understanding the three-dimensional shape and flexibility of a molecule is crucial for determining its properties and biological activity. Conformational analysis of this compound and related complex natural products involves exploring the potential energy surface to identify stable, low-energy conformers. organicchemistrytutor.com

Computational modeling is essential for this process, as it can overcome the limitations of physical models by identifying all possible conformations, including those arising from free rotation or ring flexibility. nih.gov For flexible molecules, the conformational search can be initiated using protocols such as Monte Carlo paired with a Molecular Mechanics Force Field (MMFF). uchile.cl The resulting low-energy conformations are then typically subjected to higher-level DFT calculations (e.g., at the B3LYP/DGDZVP level) to obtain more accurate relative energies and determine their population distribution according to the Boltzmann equation. uchile.clresearchgate.net This detailed conformational landscape is critical for interpreting spectroscopic data, such as NOE correlations in NMR, and for ensuring the correct structural assignment. nih.govnih.gov In the case of this compound, evaluating all possible molecular models that adhere to experimental constraints was a key step in its structural revision. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. ebsco.commatlantis.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights that are inaccessible through static modeling alone. nih.govnih.gov

While molecular docking can predict the preferred binding mode of a ligand to a protein, MD simulations are used to assess the stability of the predicted complex and explore its dynamic behavior. metrotechinstitute.org Following a docking study that identified this compound as a potential ligand for the Forkhead box protein O1 (FOXO1), MD simulations would be the logical next step. researchgate.net

Such simulations would model the this compound-FOXO1 complex over time, providing information on the stability of key interactions (like hydrogen bonds and hydrophobic contacts) identified in the docking pose. github.comfiveable.me The simulation can reveal conformational changes in both the protein and the ligand upon binding, offering a more realistic picture of the interaction. metrotechinstitute.org By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores alone. metrotechinstitute.org This detailed understanding of the dynamic interactions is crucial for validating potential drug targets and guiding the design of more potent inhibitors. nih.gov

The surrounding solvent can significantly influence the structure, dynamics, and interactions of a molecule. Computational studies can account for these effects using either implicit or explicit solvent models.

In quantum mechanical calculations, solvent effects are often approximated using implicit models like the Polarizable Continuum Model (PCM). uchile.cl This method represents the solvent as a continuous medium with a specific dielectric constant, which is useful for calculating properties in solution. For instance, in the study of a halogenated meroditerpenoid from S. flabelliforme, single-point energy calculations were performed with the PCM model for chloroform (B151607) to evaluate solvent effects on the system. uchile.cl

MD simulations typically employ explicit solvent models, where individual solvent molecules (usually water) are included in the simulation box. nih.gov This provides a more detailed and realistic representation of the solvent's influence, capturing specific hydrogen bonding interactions and the dynamic structuring of water molecules around the solute. ebsco.com For this compound, an explicit solvent MD simulation would be invaluable for understanding how water molecules mediate its interaction with a protein target and how its conformational preferences might change in an aqueous biological environment.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein or receptor). researchgate.netunair.ac.id This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.

An in silico molecular docking study was conducted to evaluate the anti-T2DM potential of nine meroditerpenoid compounds from the brown alga Stypopodium flabelliforme, including this compound. researchgate.net The compounds were docked into the active site of the FOXO1 protein, a key transcription factor in metabolic pathways. researchgate.net The study aimed to identify potential inhibitors of FOXO1. researchgate.net While Flabellinol showed the highest binding score, the results for all tested compounds provide a basis for further investigation. researchgate.net

Table 1: Molecular Docking Results of Meroditerpenoids against FOXO1 Protein researchgate.net
CompoundBinding Score (kcal/mol)Interacting Residues
Flabellinol-8.41SER:205, 212; TRP:160, 209; PHE:197; LYS:200; TYR:165, 196; GLY:208; ASN:158
Atomarianone-A-8.32-
Stypoldione-8.24-
Taondiol-8.12-
Stypoquinonic-acid-7.98-
Stypodiol-7.89-
Flabellinone-7.78-
Stypotriol (B1260167)-7.56-
This compound-7.31-

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. openaccessjournals.com This method has been applied to this compound to understand its interactions with specific biological targets implicated in disease.

In one study, this compound was docked into the binding site of the Forkhead box protein O1 (FOXO1), a transcription factor involved in type-2 diabetes mellitus. researchgate.net The simulation predicted a favorable binding energy of -7.57 kcal/mol. researchgate.net The stability of the predicted this compound-FOXO1 complex was attributed to interactions with several key amino acid residues within the protein's binding pocket, including SER:234, SER:235, SER:218, TRP:237, and ASN:211. researchgate.net

Another in silico investigation focused on the estrogen receptor alpha (ERα), a key target in estrogen receptor-positive breast cancer. researchgate.netnih.gov this compound was identified as a potent inhibitor, with its binding orientation and energy calculated within the ligand-binding domain of the ERα protein (PDB code: 3ERT). researchgate.netnih.gov The analysis revealed that this compound forms hydrogen bonds and hydrophobic interactions with critical amino acid residues, suggesting a mechanism for its potential anti-cancer activity. researchgate.net

Table 1: Predicted Binding Affinities and Interactions for this compound

Biological TargetPDB CodePredicted Binding Energy (kcal/mol)Key Interacting Amino Acid ResiduesReference
Forkhead box protein O1 (FOXO1)Not Specified-7.57SER:234, SER:235, SER:218, TRP:237, ASN:211 researchgate.net
Estrogen Receptor Alpha (ERα)3ERT< -9.50Not explicitly listed for this compound, but part of top hits with strong interactions. researchgate.netnih.gov

Virtual Screening for Potential Ligands and Analogs

Virtual screening is a computational methodology used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach is a cost-effective and time-efficient alternative to high-throughput screening in the early stages of drug discovery. mdpi.com

This compound has been identified through such screening processes. In a notable study, a database of approximately 450 marine compounds was virtually screened against the estrogen receptor alpha (ERα). researchgate.netnih.gov The compounds were ranked based on their calculated binding free energy scores. researchgate.net this compound emerged as one of the top seven most promising inhibitors from this large and structurally diverse library, highlighting the power of virtual screening to pinpoint potential lead compounds from natural sources. researchgate.netnih.gov

Similarly, in a more focused in silico study, this compound was evaluated alongside eight other meroterpenoids from the brown alga Stypopodium flabelliforme for their potential to inhibit the FOXO1 protein. researchgate.net While not the top-scoring compound, its inclusion and favorable binding score demonstrated its potential as a modulator of this target, warranting further investigation. researchgate.net

In Silico Prediction of Biological Activities and ADME Properties (Excluding Dosage/Administration)

Beyond predicting binding to specific targets, computational models can forecast a molecule's pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govbiointerfaceresearch.com These predictions are vital in early-stage drug discovery to filter out candidates that are likely to have poor bioavailability or other undesirable characteristics. mdpi.com

In silico ADME prediction tools use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters. greenstonebio.com While specific ADME prediction studies focused solely on this compound are not extensively detailed in the available literature, the methods are widely applied to natural products. biointerfaceresearch.com These models typically assess properties such as those listed in the table below, often evaluating them against established criteria for drug-likeness, like Lipinski's Rule of Five. biointerfaceresearch.com The prediction of these properties helps researchers prioritize which compounds, like this compound, should be advanced for further experimental testing. nih.goviapchem.org

Table 2: Common ADME Properties Predicted via In Silico Methods

Property CategorySpecific ParameterDescription
PhysicochemicalMolecular WeightThe mass of the molecule, influencing diffusion and transport.
LogP (Lipophilicity)The partition coefficient between octanol (B41247) and water, indicating the molecule's lipid solubility.
AbsorptionGastrointestinal (GI) AbsorptionPredicts the likelihood of the compound being absorbed from the gut into the bloodstream.
DistributionBlood-Brain Barrier (BBB) PenetrationPredicts whether the compound can cross the protective barrier of the central nervous system.
Drug-LikenessLipinski's Rule of FiveA set of rules evaluating if a compound has properties that would make it a likely orally active drug in humans.
Bioavailability ScoreAn overall score predicting the fraction of an administered drug that reaches systemic circulation.

Development of Computational Models and Algorithms for Meroterpenoid Systems

The structural elucidation of meroterpenoids presents significant challenges due to their complex, often stereochemically dense, and conformationally flexible structures. nih.gov Traditional spectroscopic methods like NMR can sometimes lead to misassignments, as was the case for the initial structural assignment of this compound. nih.govgoogle.es

Computational models, particularly those based on Density Functional Theory (DFT), have become crucial for the accurate and unambiguous determination of the absolute configuration of these molecules. researchgate.net A powerful approach combines DFT calculations with Vibrational Circular Dichroism (VCD) spectroscopy. uchile.cl This method involves:

Conformational Search: Using molecular mechanics (MMFF) protocols to identify the most stable, low-energy conformations of the molecule. uchile.cl

DFT Optimization: Further optimizing the geometry of the most likely conformers using a higher level of theory, such as DFT B3LYP/DGDZVP. uchile.clresearchgate.net

Spectral Calculation: Calculating the theoretical VCD spectrum for the optimized structures. uchile.cl

Comparison: Comparing the calculated spectrum with the experimental VCD spectrum of the natural product. A good match provides definitive evidence for the absolute configuration. researchgate.net

This combined experimental-theoretical approach has been successfully used to confirm the stereostructures of related meroterpenoids like stypotriol and taondiol, demonstrating its reliability for complex systems. uchile.clresearchgate.net The development and application of such robust computational algorithms are essential for advancing the study of the entire meroterpenoid class, ensuring that biological and synthetic studies are based on correctly identified molecular structures. researchgate.net

Future Research Directions and Emerging Paradigms for Isoepitaondiol Studies

Exploration of Undiscovered Biological Activities and Novel Mechanisms

While initial studies have identified several key biological effects of Isoepitaondiol, the full spectrum of its bioactivity remains largely uncharted. Current research has established its gastroprotective, anti-inflammatory, antioxidant, and anti-proliferative properties. researchgate.netbham.ac.uknih.govcore.ac.uk For instance, at a dose of 40 mg/kg, this compound inhibited gastric mucosal lesions in mice by 78%. researchgate.netnih.gov

Future investigations should aim to systematically screen this compound against a broader array of biological targets. Areas of high potential include neuroprotective assays, given the noted neurotoxicity of related meroditerpenoids against SH-SY5Y neuroblastoma cells, and further exploration of its antiviral capabilities, an area where related compounds like epitaondiol (B1198550) have shown promise. mdpi.com

A critical future direction is the deep exploration of the molecular mechanisms underpinning its known effects. The gastroprotective action of the related compound epitaondiol has been linked to the involvement of prostaglandins, sulfhydryl groups, and nitric oxide. nih.govresearchgate.net However, the precise pathways for this compound are not fully elucidated. Similarly, while its anti-inflammatory potential is recognized, the exact enzyme and pathway inhibition, such as its effect on phospholipase A2, cyclooxygenase (COX), or various interleukins, requires detailed study. mdpi.comnih.goviivs.org Uncovering these mechanisms is essential for understanding its therapeutic potential and for the development of more potent and selective derivatives.

Table 1: Known Biological Activities of this compound and Related Compounds

Biological ActivityCompoundSource OrganismKey FindingCitation(s)
GastroprotectiveThis compoundStypopodium flabelliforme78% inhibition of HCl/ethanol-induced gastric lesions in mice at 40 mg/kg. researchgate.net, nih.gov
Anti-proliferativeMeroditerpenoids (class)Stypopodium flabelliformeExhibited cytotoxicity against various cancer cell lines, including Caco-2 and SH-SY5Y. nih.gov, mdpi.com
AntioxidantThis compoundTaonia atomariaIdentified as one of the primary compounds responsible for the antioxidant activity of the algal extract. mdpi.com, researchgate.net
Anti-inflammatoryEpitaondiol (related)Stypopodium flabelliformeInhibits eicosanoid release and modulates the cyclooxygenase pathway. mdpi.com, mdpi.com
InsecticidalThis compoundStypopodium flabelliformeReported to have insecticidal activity. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biosynthesis Research

The biosynthesis of meroterpenoids like this compound is complex and not fully understood. It is hypothesized to occur through the cyclization of a precursor, 2-geranylgeranyl-6-methylhydroquinone. nih.gov Elucidating the precise enzymatic steps and regulatory networks is a key challenge that can be addressed by integrating "omics" technologies. uu.nlnih.govfrontiersin.org

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Stypopodium flabelliforme can identify the genes encoding the enzymes responsible for the biosynthesis of this compound. frontlinegenomics.com By comparing gene expression profiles under different conditions, researchers can identify co-expressed gene clusters that constitute the biosynthetic pathway. uu.nl

Proteomics and Metabolomics: Proteomics can identify the actual enzymes present in the cell, while metabolomics can map the accumulation of pathway intermediates and final products. frontlinegenomics.comnih.gov This multi-omics approach provides a comprehensive view, linking genes to enzymes to metabolites, thereby enabling the complete reconstruction of the biosynthetic pathway. nih.govfrontiersin.org This knowledge is foundational for metabolic engineering and synthetic biology applications.

Advanced Synthetic Biology for Sustainable Production and Diversification

The isolation of this compound from its natural marine source is often characterized by low yields, which presents a significant bottleneck for further research and development. nih.gov Advanced synthetic biology offers a promising solution for sustainable and scalable production. nih.govgreen.org

By identifying the complete biosynthetic pathway through omics approaches, the relevant genes can be transferred into a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.gov These microorganisms can be engineered to efficiently convert simple sugars into this compound through large-scale fermentation. nih.govnih.gov This approach not only secures a reliable supply of the compound but also opens avenues for chemical diversification. vttresearch.com By introducing engineered or mutated enzymes into the pathway, novel analogues of this compound with potentially enhanced or different biological activities could be created, expanding the chemical space for drug discovery. nasa.gov

Interdisciplinary Research Collaborations in Marine Chemical Biology

The study of marine natural products like this compound is inherently interdisciplinary. ucsd.edu Future progress will depend on strengthening collaborations between experts in diverse fields. ogs.it

Marine Biologists and Ecologists: To study the life cycle and environmental conditions of Stypopodium flabelliforme to understand the natural role of this compound and factors influencing its production.

Natural Products Chemists: For the isolation, purification, and complex structural elucidation of this compound and its analogues, often involving sophisticated techniques to determine its absolute configuration. researchgate.netmdpi.comnih.gov

Synthetic Organic Chemists: To develop total synthesis routes and methods for creating derivatives.

Pharmacologists and Biochemists: To design and execute detailed studies on biological activity and mechanisms of action. biorxiv.org

Computational Biologists and Bioinformaticians: To analyze omics data, model protein-ligand interactions, and predict biological activities.

Such integrated efforts, often centralized within marine chemical biology programs, are essential to navigate the complexities from discovery in the ocean to potential application. ucsd.edu

Potential for this compound as a Scaffold for Chemical Probe and Tool Development

A chemical scaffold refers to the core structure of a molecule that can be systematically modified to generate a library of related compounds. nih.govdatamol.iorsc.org this compound, with its rigid polycyclic structure and known biological activities, represents an excellent scaffold for medicinal chemistry and chemical biology. researchgate.netbiosolveit.de

Developing a "chemical toolbox" based on the this compound scaffold would involve synthesizing a series of derivatives with modifications at various functional groups. mskcc.org These derivatives can then be used as chemical probes to investigate biological processes with high precision. nih.govuniversiteitleiden.nl For example, by attaching fluorescent tags or biotin (B1667282) labels, these probes can be used to visualize their cellular targets or to identify binding partners through proteomic techniques. mskcc.org This approach allows researchers to dissect the specific interactions between the compound and cellular machinery, providing invaluable insights into the pathways it modulates and helping to validate novel drug targets. opentargets.org

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Isoepitaondiol in laboratory settings?

To synthesize this compound, prioritize methods such as stereoselective oxidation or diterpenoid cyclization, depending on the starting material. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical assignment . For reproducibility, document solvent purity, reaction temperatures, and catalyst concentrations. Include chromatographic purification details (e.g., column type, eluent ratios). Known compounds require literature citations for identity confirmation, while novel derivatives demand elemental analysis and purity data (e.g., HPLC >95%) .

Q. How can researchers ensure reproducibility in this compound-related experiments?

Reproducibility hinges on:

  • Detailed protocols : Specify equipment calibration (e.g., NMR shimming, LC-MS ionization parameters) and batch-to-batch variability checks.
  • Negative controls : Include solvent-only and substrate-free reactions to rule out contamination.
  • Data transparency : Publish raw spectral data (e.g., NMR FID files) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for datasets .
    For computational studies, share input files (e.g., Gaussian optimization parameters) and validation metrics (e.g., RMSD values for molecular docking) .

Q. What are the primary challenges in structural elucidation of this compound analogs?

Key challenges include:

  • Stereochemical ambiguity : Overcome via NOESY/ROESY NMR to confirm spatial arrangements or comparative analysis with synthetic standards.
  • Isomeric interference : Use chiral chromatography (e.g., Chiralpak columns) or dynamic NMR to resolve enantiomers/diastereomers.
  • Low natural abundance : Employ isotopic labeling (¹³C-glucose feeding in biosynthetic studies) to enhance signal detection .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Contradictions often arise from:

  • Methodological variability : Standardize assays (e.g., IC₅₀ determination via MTT vs. ATP-based luminescence) and validate cell line authenticity (STR profiling).
  • Sample heterogeneity : Quantify this compound purity and batch consistency using qNMR or LC-MS/MS.
  • Context-dependent effects : Conduct multi-omics integration (e.g., transcriptomics with pathway enrichment) to identify confounding variables like off-target interactions .
    Use meta-analysis frameworks (e.g., random-effects models) to reconcile discrepancies .

Q. What advanced strategies optimize this compound’s synthetic yield while minimizing byproducts?

Employ design of experiments (DoE) approaches:

  • Response surface methodology (RSM) : Vary catalyst loading, temperature, and solvent polarity to model optimal conditions.
  • Flow chemistry : Enhance reaction control (e.g., residence time, mixing efficiency) for scalability.
  • Machine learning : Train models on existing reaction data to predict yield-boosting parameters (e.g., solvent dielectric constants, steric effects) .

Q. How can this compound’s mechanism of action be rigorously validated in complex biological systems?

Adopt a multi-modal validation framework:

  • Target engagement assays : Use cellular thermal shift assays (CETSA) or biotinylated probes to confirm direct binding.
  • CRISPR/Cas9 knockouts : Validate specificity by abolishing activity in target-deficient cell lines.
  • In vivo pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS to correlate bioactivity with bioavailability .

Methodological Guidance

How to formulate a hypothesis-driven research question for this compound studies?

Apply the PICOT framework :

  • Population : Define biological targets (e.g., cancer cell lines, enzyme isoforms).
  • Intervention : Specify this compound doses, administration routes.
  • Comparison : Use positive/negative controls (e.g., cisplatin for cytotoxicity).
  • Outcome : Quantify endpoints (e.g., apoptosis via Annexin V, enzyme inhibition Ki).
  • Time : Determine exposure duration (e.g., 24-hr treatment for gene expression) .
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s HSD for multiple groups).
  • Time-series analysis : Model temporal effects via mixed-effects or Cox proportional hazards .

Data Management & Reporting

Q. How to structure supplementary materials for this compound studies?

  • Metadata : Include compound identifiers (e.g., PubChem CID), spectral acquisition parameters.
  • Raw data : Provide NMR spectra (integration values, coupling constants), chromatograms (retention times, peak areas).
  • Code repositories : Share scripts for molecular dynamics simulations or QSAR modeling on platforms like GitHub .

Q. What ethical considerations apply to this compound research involving animal models?

  • 3Rs compliance : Ensure Replacement, Reduction, and Refinement (e.g., use organoids before in vivo trials).
  • IACUC approval : Document protocols for analgesia, euthanasia, and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.